molecular formula C24H22N2OS B3000158 N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide CAS No. 532969-48-5

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide

Cat. No.: B3000158
CAS No.: 532969-48-5
M. Wt: 386.51
InChI Key: YMZGYLXSQREJIY-UHFFFAOYSA-N
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Description

N-[2-(3-Benzylsulfanylindol-1-yl)ethyl]benzamide is a synthetic chemical reagent designed for research and development applications in medicinal chemistry. This compound features a complex molecular architecture that incorporates both indole and benzamide pharmacophores, structural motifs frequently investigated for their diverse biological activities . The presence of the benzylsulfanyl (benzylthio) moiety at the 3-position of the indole ring is a key structural feature of interest, as sulfur-containing indole derivatives are often explored for their potential to modulate various enzyme systems and signaling pathways . Researchers can utilize this compound as a valuable building block or intermediate in the synthesis of more complex molecules, or as a probe for studying structure-activity relationships (SAR) in drug discovery projects . Indole-based compounds are the subject of ongoing research in oncology, with some derivatives demonstrating activity against pathways like Hedgehog signaling, which is implicated in cancers such as medulloblastoma and basal cell carcinoma . Furthermore, benzamide scaffolds are investigated for their potential interactions with protease targets, which are relevant in virology and other disease areas . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c27-24(20-11-5-2-6-12-20)25-15-16-26-17-23(21-13-7-8-14-22(21)26)28-18-19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGYLXSQREJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The Fischer indolisation is a well-known reaction that involves the cyclization of phenylhydrazines with ketones under acidic conditions to form indoles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Compounds:

  • N-[2-(1H-Indol-3-yl)ethyl]benzamide (CAS 4753-09-7): Lacks the benzylsulfanyl group but shares the indole-ethyl-benzamide backbone. Demonstrated activity in blocking melatonin-induced synchronization in P. falciparum cultures, though it cannot modulate the parasite cycle independently .
  • 3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide: Features a methyl-substituted indole and isobutyryl group on the benzamide.

Structural-Activity Relationship (SAR):

  • The benzylsulfanyl group in the target compound may improve binding to parasitic or cellular targets by introducing steric bulk or sulfur-mediated interactions.
  • Methyl or halogen substitutions on the indole ring (e.g., 5-methyl in ) could alter pharmacokinetics or potency.

Comparison with Sigma Receptor-Targeting Benzamides

Key Compounds:

  • [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): A radioiodinated benzamide with high affinity for sigma receptors (Kd = 5.80 nM for sigma-1). Used in imaging and inhibiting prostate cancer xenografts .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Contains a dimethoxyphenyl group instead of indole. Synthesized in 80% yield; structural simplicity may limit receptor selectivity compared to indole derivatives .

Key Differences:

  • The target compound’s indole-sulfanyl moiety likely engages different binding pockets compared to the methoxy or iodo groups in sigma receptor ligands.
  • Piperidinyl chains (e.g., in ) enhance sigma receptor affinity, whereas the ethylamine chain in the target compound may favor alternative targets.

Comparison with Antioxidant Benzamides

Key Compound:

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) : Exhibits potent antioxidant activity, with IC50 values of 22.8 μM (DPPH) and 2.5 μM (superoxide radical). Hydroxyl groups on both benzamide and phenethyl groups contribute to radical scavenging .

SAR Insights:

  • The target compound lacks hydroxyl groups, suggesting it is unlikely to share strong antioxidant properties. However, the benzylsulfanyl group may confer redox-modulating effects distinct from phenolic antioxidants.

Comparison with Antiparasitic Benzamides

Key Compound:

  • Nitazoxanide : A nitro-thiazole benzamide with broad antiparasitic activity. Its nitro group and thiazole ring are critical for disrupting electron transport in parasites .

Contrast with Target Compound:

  • The target compound’s indole-sulfanyl structure differs from Nitazoxanide’s thiazole-nitro motif, implying distinct mechanisms of action. Indole derivatives in target melatonin pathways, whereas Nitazoxanide acts via energy metabolism interference.

Comparison with Antimicrobial/Anticancer Benzamides

Key Compounds:

  • N-{2-[3-Chloro-2-oxo-4-styrylazetidin-1-ylamino]-2-oxoethyl}benzamide (17): Shows anticancer activity against MCF7 breast cancer cells. The styryl and azetidinone groups enhance cytotoxicity .
  • N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide: Contains a benzodioxin and trifluoromethyl group. Structural complexity may improve binding to therapeutic targets .

SAR Insights:

  • Azetidinone and trifluoromethyl groups enhance anticancer activity via increased membrane permeability or target inhibition .
  • The target compound’s benzylsulfanyl group may similarly improve bioavailability or target engagement.

Comparative Analysis:

  • The target compound’s synthesis would likely involve coupling 3-benzylsulfanylindole with benzoyl chloride, analogous to methods in .
  • X-ray crystallography and NMR (as in ) are critical for confirming the structure of complex benzamides.

Biological Activity

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an indole derivative with a benzamide precursor. The general synthetic route can be outlined as follows:

  • Preparation of Indole Derivative : The indole moiety is synthesized through standard reactions involving cyclization of appropriate precursors.
  • Benzamide Formation : The benzamide structure is formed via acylation reactions.
  • Coupling Reaction : The final product is obtained by coupling the indole derivative with the benzamide, often using coupling agents to facilitate the reaction.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. For example, a study reported an IC50 of approximately 10 µM against HepG2 cells, which signifies effective inhibition of cell proliferation.
Cell LineIC50 (µM)
HepG210
MCF-715

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells, with early apoptotic markers significantly elevated.
    "The compound increased early apoptosis from 0.29% to 19.61% in treated HepG2 cells" .
  • Cell Cycle Arrest : Studies indicated that the compound caused G1/S phase arrest in cancer cells, suggesting interference with cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

  • Fungal Inhibition : It showed significant inhibitory effects against fungal strains such as Candida albicans and Aspergillus niger, with inhibition rates exceeding 70%.
Fungal StrainInhibition Rate (%)
Candida albicans75
Aspergillus niger80

Study on HepG2 Cells

A detailed study focused on the effects of this compound on HepG2 cells revealed:

  • Cytotoxicity Assessment : The compound was tested at various concentrations to determine its cytotoxic effects.
  • Flow Cytometry Analysis : Results indicated a significant increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.

Study on Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of the compound against several bacterial and fungal strains:

  • Minimum Inhibitory Concentration (MIC) : Determined for various pathogens, highlighting its efficacy.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, benzamide carbonyl at δ 165–170 ppm).
  • IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~650 cm⁻¹).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₁N₂OS: 393.14).
  • Elemental analysis : Ensures stoichiometric purity (C, H, N, S percentages) .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Q. Advanced

  • Substituent variation : Modify the benzylsulfanyl group (e.g., electron-withdrawing vs. donating groups) to assess effects on target binding .
  • Linker optimization : Test ethyl vs. propyl spacers to balance flexibility and steric hindrance.
  • Biological assays :
    • In vitro : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or enzyme inhibition (e.g., kinase assays).
    • In vivo : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models .
  • Data analysis : Use molecular docking to correlate substituent effects with binding affinity to targets like protein kinases .

How do crystallographic data inform conformational analysis and solid-state properties of benzamide derivatives?

Q. Advanced

  • Crystal structure determination : X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups).
  • Polymorphism screening : Identify stable crystalline forms via solvent recrystallization (e.g., methanol vs. acetonitrile).
  • Thermal analysis : Differential scanning calorimetry (DSC) detects melting points and phase transitions, critical for formulation stability .

How should researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

Q. Advanced

  • Metabolic stability : Assess hepatic metabolism using microsomal assays (e.g., CYP450 inhibition).
  • Solubility enhancement : Formulate with cyclodextrins or lipid-based carriers to improve bioavailability .
  • Dose-response studies : Compare in vitro IC₅₀ with in vivo effective doses, adjusting for plasma protein binding and tissue distribution .

What strategies are effective for synthesizing heterocyclic analogs of this compound, and how do they impact bioactivity?

Q. Advanced

  • Heterocycle substitution : Replace indole with pyrrole or thiophene to alter electron density and binding affinity.
  • Ring fusion : Synthesize bicyclic derivatives (e.g., indolo[2,3-b]quinoxaline) to enhance planar stacking with DNA or proteins.
  • Activity correlation : Test modified analogs in apoptosis assays (e.g., caspase-3 activation) to link structural changes to efficacy .

What methodological considerations are critical for scaling up the synthesis of this compound for preclinical studies?

Q. Basic

  • Batch vs. flow chemistry : Optimize reaction time and heat transfer in flow reactors for reproducibility.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Quality control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity at each step .

How can computational methods guide the design of derivatives with improved target selectivity?

Q. Advanced

  • Molecular dynamics simulations : Predict binding modes to off-target proteins (e.g., hERG channels) to reduce cardiotoxicity .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
  • ADMET prediction : Use QSAR models to estimate absorption, distribution, and toxicity profiles early in design .

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